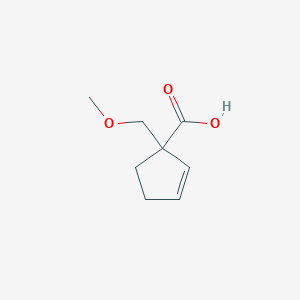
2,2-Dimethyloxane-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2-Dimethyloxane-4-thiol” is a chemical compound with the molecular formula C7H14OS and a molecular weight of 146.25 . Its IUPAC name is 2,2-dimethyltetrahydro-2H-pyran-4-yl hydrosulfide . It is used for research purposes.
Molecular Structure Analysis
The InChI code for “2,2-Dimethyloxane-4-thiol” is 1S/C7H14OS/c1-7(2)5-6(9)3-4-8-7/h6,9H,3-5H2,1-2H3 . This code provides a unique representation of the molecule’s structure.
Chemical Reactions Analysis
While specific chemical reactions involving “2,2-Dimethyloxane-4-thiol” are not available, thiol-ene “click reactions” based on the addition of thiol to unsaturated functional groups of organic molecules have been considered in various studies .
Physical And Chemical Properties Analysis
“2,2-Dimethyloxane-4-thiol” has a molecular weight of 146.25 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Biobased Coatings and Thermosets
A study by Guzmán et al. (2018) explored the synthesis of a new triglycidyl eugenol derivative, using it alongside commercially available thiols for the preparation of novel bio-based thiol-epoxy thermosets. This research demonstrates the potential of 2,2-Dimethyloxane-4-thiol derivatives in creating rigid materials with high thermal stability, which are suitable for various industrial applications, including coatings and adhesives (Guzmán et al., 2018).
Thiol-Ene Reactions for Material Synthesis
Li et al. (2010) investigated thiol-ene based Michael addition reactions, showcasing the efficiency of using thiols in reactions with (meth)acrylates. This study highlights the compound's role in facilitating rapid reactions under optimized conditions, thus offering a pathway to synthesize a wide range of materials, from polymers to small molecule constructs (Li et al., 2010).
Catalytic Applications
Tan et al. (2018) presented a hexanuclear Cu(I) cluster of 4,6-dimethylpyrimidine-2-thiolate as an efficient catalyst for the dehydrogenative cross-coupling of alcohols to α-alkylated ketones. This research opens up new possibilities for catalysis in organic synthesis, demonstrating the compound's utility in facilitating complex reactions with high selectivity (Tan et al., 2018).
Quantum Dots and Nanotechnology
Tamang et al. (2011) discussed the use of small thiol-containing amino acids for transferring semiconductor quantum dots from organic solvents to the aqueous phase, improving their colloidal stability and fluorescence. This study exemplifies the application of thiol derivatives in nanotechnology, particularly in the creation and stabilization of nanocrystals for biomedical imaging and diagnostics (Tamang et al., 2011).
Thiol-Click Chemistry for Polymer Synthesis
Hoyle et al. (2010) reviewed the applications of thiol-click chemistry, underscoring its versatility in synthesizing a wide array of materials. The reactions proceed under mild conditions and can be tailored for the synthesis of polymers, coatings, and other advanced materials, demonstrating the broad utility of thiol compounds in chemical synthesis (Hoyle et al., 2010).
Zukünftige Richtungen
The future directions of “2,2-Dimethyloxane-4-thiol” and similar compounds could involve further exploration of their potential applications in various fields, such as medicine, materials science, and chemical synthesis . More research is needed to fully understand their properties and potential uses.
Eigenschaften
IUPAC Name |
2,2-dimethyloxane-4-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OS/c1-7(2)5-6(9)3-4-8-7/h6,9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLVBEQKKZUSPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)S)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyloxane-4-thiol | |
CAS RN |
1341786-89-7 |
Source


|
| Record name | 2,2-dimethyloxane-4-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![benzo[d][1,3]dioxol-5-yl(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2879681.png)


![ethyl 2-(2-(2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2879686.png)
